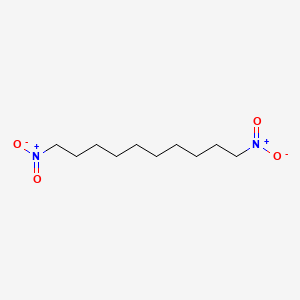
Benzyl(tricyclohexyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(tricyclohexyl)phosphanium chloride is a quaternary phosphonium salt that has garnered attention in various fields of chemistry due to its unique properties and applications. This compound is characterized by the presence of a benzyl group attached to a tricyclohexylphosphine moiety, with a chloride ion as the counterion. Its structure can be represented as C25H44ClP, and it is known for its stability and reactivity, making it a valuable reagent in organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(tricyclohexyl)phosphanium chloride typically involves the reaction of tricyclohexylphosphine with benzyl chloride. The reaction is carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under reflux conditions. The general reaction scheme is as follows:
P(Cy)3+C6H5CH2Cl→[C6H5CH2P(Cy)3]+Cl-
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and yield. The use of automated reactors and real-time monitoring systems ensures high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl(tricyclohexyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form the corresponding phosphine oxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, under mild conditions.
Reduction: LiAlH4, NaBH4, in anhydrous solvents.
Substitution: NaOH, KOH, in aqueous or alcoholic media.
Major Products Formed:
Oxidation: Phosphine oxide derivatives.
Reduction: Reduced phosphine compounds.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Benzyl(tricyclohexyl)phosphanium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, polymers, and materials science research.
Mécanisme D'action
The mechanism of action of Benzyl(tricyclohexyl)phosphanium chloride involves its ability to act as a nucleophilic catalyst. The benzyl group provides steric hindrance, while the tricyclohexylphosphine moiety offers nucleophilicity. This combination allows the compound to facilitate various chemical transformations by stabilizing transition states and intermediates. The chloride ion serves as a leaving group in substitution reactions, enhancing the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Benzyltriphenylphosphonium chloride: Similar in structure but with phenyl groups instead of cyclohexyl groups.
Tricyclohexylphosphine: Lacks the benzyl group, offering different reactivity and applications.
Triphenylphosphine: A widely used phosphine with different steric and electronic properties.
Uniqueness: Benzyl(tricyclohexyl)phosphanium chloride stands out due to its unique combination of steric bulk from the tricyclohexyl groups and the reactivity of the benzyl group. This makes it particularly effective in catalysis and phase-transfer reactions, where both steric and electronic factors play crucial roles.
Propriétés
Numéro CAS |
90144-90-4 |
|---|---|
Formule moléculaire |
C25H40ClP |
Poids moléculaire |
407.0 g/mol |
Nom IUPAC |
benzyl(tricyclohexyl)phosphanium;chloride |
InChI |
InChI=1S/C25H40P.ClH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1,5-6,13-14,23-25H,2-4,7-12,15-21H2;1H/q+1;/p-1 |
Clé InChI |
ZYYXIOYFMKZXLL-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)[P+](CC2=CC=CC=C2)(C3CCCCC3)C4CCCCC4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


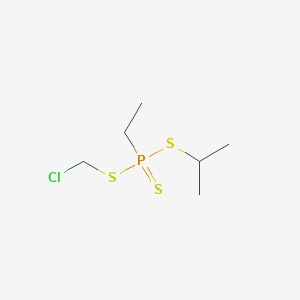
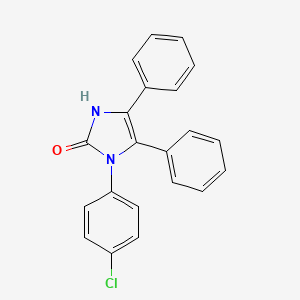
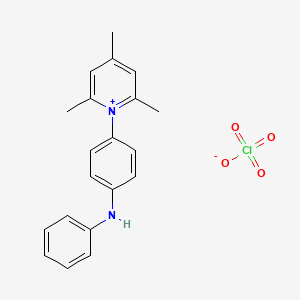


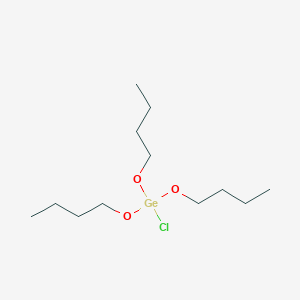
![N,N'-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14371445.png)
![4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14371450.png)

![2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile](/img/structure/B14371459.png)
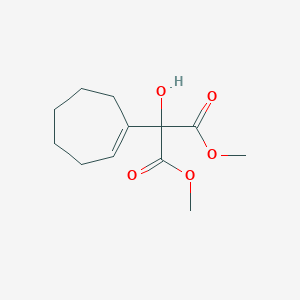
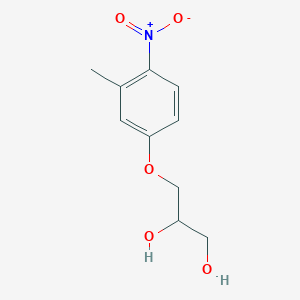
![3,3'-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14371473.png)
